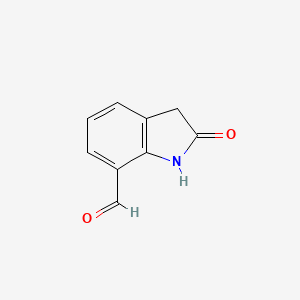

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Description

Significance of Indoline Derivatives in Chemical Synthesis

Indoline derivatives, the saturated analogues of indoles, are of considerable importance in organic synthesis. They serve as valuable building blocks for the construction of more complex heterocyclic systems and natural products. The indoline core is a prevalent motif in numerous alkaloids and pharmaceuticals, exhibiting a wide range of biological activities. Synthetic chemists often employ indoline derivatives as key intermediates, leveraging the reactivity of the dihydro-pyrrole ring for various transformations, including oxidation to the corresponding indole (B1671886), N-alkylation, and functionalization at the aromatic ring. The ability to selectively modify the indoline structure allows for the creation of diverse molecular libraries for drug discovery and materials science applications.

Overview of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde within Indole Chemistry

Within the broader field of indole chemistry, this compound holds a specific niche. The "2-oxo" substituent designates it as a member of the oxindole (B195798) family, a class of compounds known for their own distinct biological properties and synthetic utility. The presence of a carbaldehyde (formyl) group at the 7-position of the benzene (B151609) ring introduces a key point of reactivity. Aldehydes are versatile functional groups that can participate in a wide array of chemical reactions, including nucleophilic additions, reductions, oxidations, and various condensation reactions. This dual functionality of an oxindole core and a formyl group makes this compound a potentially valuable intermediate for the synthesis of more complex, polyfunctionalized indole-based molecules.

Scope of Academic Research on the Chemical Compound

Academic research specifically focused on this compound is somewhat specialized. While the broader classes of indoles, indolines, and oxindoles are extensively studied, detailed investigations into this particular derivative are less common in the mainstream literature. However, existing research on related structures provides a solid foundation for understanding its potential synthesis and reactivity. For instance, the synthesis of 7-formylindoles often involves the introduction of the formyl group at a later stage of the synthetic sequence, frequently through the oxidation of a corresponding 7-hydroxymethyl or 7-methyl group.

The primary research interest in this compound and its close analogues lies in its potential as a precursor for the synthesis of novel therapeutic agents. The oxindole moiety is a known pharmacophore, and the aldehyde group offers a convenient handle for introducing further molecular diversity. For example, the aldehyde can be converted into Schiff bases, imines, or used in multicomponent reactions to build more elaborate molecular frameworks. These derived compounds can then be screened for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Below is a summary of key properties for the related compound, Indole-7-carboxaldehyde, which can serve as a reference point for understanding the characteristics of its 2-oxo derivative.

| Property | Value |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Yellow Crystalline Solid google.com |

| Melting Point | 87-91 °C |

This table presents data for Indole-7-carboxaldehyde, a structurally related compound.

Further research into this compound is warranted to fully elucidate its chemical properties and explore its potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,5H,4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNYFGSNZDSVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933753-63-0 | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 2 Oxo 2,3 Dihydro 1h Indole 7 Carbaldehyde

Reactions Involving the Aldehyde Moiety at Position 7

The aldehyde group (-CHO) attached to the aromatic ring at the 7-position is a site of rich chemical reactivity, readily undergoing condensation, oxidation, reduction, and nucleophilic addition reactions.

Condensation Reactions (e.g., Knoevenagel)

The aldehyde group of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde can participate in condensation reactions with compounds containing an active methylene (B1212753) group, a classic example being the Knoevenagel condensation. organic-chemistry.orgamazonaws.com In this type of reaction, the aldehyde reacts with a nucleophile, typically a carbanion derived from a compound with two electron-withdrawing groups flanking a CH2 group, to form a new carbon-carbon double bond. nih.gov

These reactions are often base-catalyzed, with catalysts such as piperidine (B6355638) or triethylamine (B128534) commonly employed. amazonaws.com The reaction proceeds through a nucleophilic addition to the aldehyde carbonyl, followed by a dehydration step to yield an α,β-unsaturated product. The specific outcome of the condensation can be influenced by the nature of the active methylene compound and the reaction conditions used. ekb.eg For instance, reaction with malononitrile (B47326) would introduce a dicyanovinyl group at the 7-position of the oxindole (B195798) core.

Table 1: Examples of Knoevenagel Condensation Partners

| Active Methylene Compound | Expected Product Structure |

|---|---|

| Malononitrile | 2-( (2-oxoindolin-7-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-oxoindolin-7-yl)acrylate |

Oxidation Reactions

The aldehyde functional group at the C7 position is susceptible to oxidation to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A relevant example in a similar system is the Dakin oxidation, which has been used for the synthesis of 4,7-indoloquinones from indole-7-carbaldehydes. nih.gov While the Dakin reaction typically involves the conversion of a phenol (B47542) ortho- or para- to a formyl group, the general principle of aldehyde oxidation is applicable.

Standard laboratory oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can be employed for this conversion. The resulting 2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid is a key synthetic intermediate. chemscene.com

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium permanganate (KMnO4) | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid |

Reduction Reactions

The aldehyde group can be readily reduced to a primary alcohol, yielding (7-(hydroxymethyl)indolin-2-one). This transformation is typically accomplished using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will typically not reduce the amide functionality in the oxindole ring.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere, can also be utilized for the reduction of the aldehyde. The choice of reducing agent can be critical in multifunctional molecules to ensure chemoselectivity. In some instances, further reduction of the oxoester moiety in similar oxindole systems has been observed. rsc.org

Table 3: Reduction of this compound

| Reducing Agent | Product |

|---|---|

| Sodium borohydride (NaBH4) | (7-(hydroxymethyl)indolin-2-one) |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is therefore a target for nucleophilic attack. masterorganicchemistry.comopenstax.org A wide variety of nucleophiles can add to the aldehyde, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org

Examples of nucleophiles that can react with the aldehyde include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which would result in the formation of secondary alcohols. Other nucleophiles such as cyanide ion (from HCN or a cyanide salt) can add to form a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. libretexts.org The stability and subsequent reactions of the initially formed tetrahedral intermediate are key aspects of these transformations. nih.gov

Reactivity of the Indoline-2-one Core

The indoline-2-one, or oxindole, core of the molecule also exhibits characteristic reactivity, particularly with respect to electrophilic substitution on the aromatic ring.

Electrophilic Substitution Reactions on the Aromatic Ring

The indole (B1671886) ring system is generally electron-rich and highly reactive towards electrophiles. researchgate.net In the case of this compound, the aromatic ring is substituted with an electron-withdrawing aldehyde group and an amide group as part of the heterocyclic ring. The amide nitrogen has a lone pair of electrons that can be delocalized into the aromatic ring, making it activating and ortho-, para-directing. Conversely, the carbonyl group of the amide and the aldehyde are deactivating and meta-directing.

Table 4: Potential Electrophilic Substitution Reactions

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | NO2+ (from HNO3/H2SO4) | 5-Nitro-2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde |

| Bromination | Br+ (from Br2/FeBr3) | 5-Bromo-2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde |

Reactions at the Nitrogen Atom (N1)

The nitrogen atom (N1) in the oxindole ring of this compound is a key site for functionalization. As a secondary amine within a lactam structure, it can undergo various substitution reactions, such as alkylation and acylation. These reactions are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

The N-H proton of the oxindole is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. While specific studies on this compound are not extensively documented, the general reactivity of the oxindole scaffold supports these transformations. The presence of the aldehyde group at the 7-position may influence the reactivity of the N-H bond, but it is not expected to prevent these fundamental reactions.

Acylation at the N1 position can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. These N-acyl derivatives are also important intermediates in organic synthesis. The protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions.

Table 1: Representative Reactions at the Nitrogen Atom (N1) of Oxindole Scaffolds

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 1-Alkyl-2-oxoindoline |

| N-Acylation | Acyl chloride or Anhydride, Base | 1-Acyl-2-oxoindoline |

Note: This table represents general reactions of the oxindole core, as specific data for the 7-carbaldehyde derivative is limited.

Acid- and Base-Catalyzed Reactions

The reactivity of this compound can be significantly influenced by the presence of acids or bases, which can catalyze a variety of transformations involving both the oxindole core and the aldehyde functional group.

Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, which can facilitate ring-opening reactions or other rearrangements, although the aromaticity of the benzene (B151609) ring provides significant stability to the core structure. More commonly, acid catalysis is employed for reactions involving the aldehyde group, such as acetal (B89532) formation with alcohols or condensation reactions. For example, the reaction with amines or hydrazines to form imines or hydrazones, respectively, is typically catalyzed by a catalytic amount of acid.

Base-Catalyzed Reactions: In the presence of a strong base, the N-H proton can be abstracted, leading to the N-alkylation and N-acylation reactions discussed previously. Additionally, the protons on the carbon at the 3-position (C3) of the oxindole ring are acidic and can be removed by a strong base. This allows for C3-alkylation and other functionalizations at this position. The aldehyde group can also participate in base-catalyzed reactions. For example, it can undergo aldol-type condensation reactions if an enolizable proton is present on the reaction partner. Cannizzaro-type reactions might be possible under strong basic conditions if the aldehyde cannot enolize.

The interplay between the different functional groups on this compound makes it a versatile building block, though detailed studies on its specific acid- and base-catalyzed reactions are not widely available in the current scientific literature.

An extensive search for scientific literature detailing the specific synthetic derivatizations of This compound , as outlined in the provided structure, did not yield sufficient research findings. The available studies primarily focus on related but structurally distinct analogs, such as indole-3-carbaldehyde, indole-7-carbaldehyde, or 2-oxindole derivatives lacking the 7-carbaldehyde group.

Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline for the specified compound. The derivatization strategies for the carbaldehyde moiety and substitutions on the indoline-2-one ring system for this particular molecule are not well-documented in the accessible literature. To provide an accurate and verifiable article, published research specifically addressing these reactions on this compound is required.

Synthesis and Derivatization Strategies of 2 Oxo 2,3 Dihydro 1h Indole 7 Carbaldehyde Analogs

Design Principles for Novel Derivatives (e.g., Molecular Hybridization, Scaffold Hopping)

The 2-oxoindoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net The inherent versatility of this scaffold allows for extensive chemical modifications, making it an excellent starting point for the design of novel therapeutic agents. Key strategies such as molecular hybridization and scaffold hopping are employed to develop new analogs of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde with improved potency, selectivity, and pharmacokinetic profiles.

Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. This approach aims to produce compounds with enhanced affinity, dual or synergistic modes of action, or improved safety profiles compared to the individual components. mdpi.comresearchgate.net The 2-oxoindoline scaffold is frequently used as a foundation for creating hybrid molecules, particularly in the development of anticancer agents. researchgate.net

A common approach involves integrating the 2-oxoindoline core with other heterocyclic systems known for their biological activities. For instance, researchers have designed and synthesized hybrids of 2-oxoindoline and thiazole (B1198619), inspired by the pharmacophoric features of the multi-kinase inhibitor Sunitinib. nih.gov This strategy leverages the established anticancer properties of both the oxindole (B195798) and thiazole rings to create novel compounds targeting cancer-related pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net

Similarly, the combination of the oxindole core with a benzothiazole (B30560) system via an acetohydrazide linker has been explored to develop new inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Other successful examples include the creation of oxindole-chalcone hybrids, which have shown promising antiproliferative and antioxidant activities, and hybrids with phosphonate (B1237965) groups, designed to act as dual inhibitors of tyrosine kinases and microtubules. mdpi.comnih.govresearchgate.net

The design of these hybrids is often guided by the structures of known inhibitors and their binding modes within the target protein. For example, in the design of quinazoline-oxindole hybrids as angiokinase inhibitors, the quinazoline (B50416) scaffold is intended to occupy the hinge region of the kinase's ATP-binding site, while the oxindole moiety is directed towards a hydrophobic back pocket. researchgate.net

| Hybrid Combination | Linker | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-Oxoindoline + Thiazole | 3-ylidene | VEGFR-2 | Anticancer | nih.gov |

| 2-Oxoindoline + Benzothiazole | Acetohydrazide | CDK2 | Anticancer | nih.gov |

| 2-Oxoindoline + Chalcone | Benzylidene | Tyrosinase, various cancer cell lines | Hyperpigmentation, Anticancer | mdpi.comnih.gov |

| 2-Oxoindoline + α-aminophosphonate | Hydrazine (B178648) | Tyrosine Kinase, Microtubules | Anticancer | researchgate.net |

| 2-Oxoindoline + Quinazoline | Amide | VEGFR-2, FGFR-1, BRAF | Anticancer | researchgate.net |

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the core structure (scaffold) of a known active molecule while retaining its biological activity. mdpi.combiosolveit.de This technique is valuable for generating new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, reduced toxicity, or to circumvent existing patents. nih.govniper.gov.in

In the context of 2-oxoindoline derivatives, scaffold hopping can be applied to the oxindole core itself or to the moieties attached to it. For example, Sunitinib, a potent anticancer drug featuring the 2-oxoindoline scaffold, has been the subject of scaffold hopping studies to mitigate its associated cardiotoxicity and thyro-toxicity. nih.govnih.govproquest.com By computationally optimizing the physicochemical properties of the Sunitinib scaffold, researchers have identified new core structures that exhibit high affinity for the target receptor (VEGFR-2) but with predicted minimal toxicity. nih.govnih.gov

Another application of this principle involves replacing the indole (B1671886) core with a bioisosteric equivalent. A notable example is the scaffold hop from an indole-2-carboxylic acid scaffold to an indazole framework. nih.govrsc.org This modification led to the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from leads that were initially selective for MCL-1. nih.govrsc.org The indazole core preserved the essential spatial relationship between key binding groups while presenting a novel chemical structure. nih.gov

The process of scaffold hopping can range from minor modifications, such as heteroatom substitution within a ring, to more significant changes involving different ring systems or topological arrangements. uniroma1.it The goal is to identify a new scaffold that maintains the crucial pharmacophoric features and three-dimensional orientation of the original ligand required for binding to the biological target. biosolveit.de

| Original Scaffold | New Scaffold | Biological Target | Goal of the Hop | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Indazole | MCL-1/BCL-2 | Achieve dual inhibition from a selective inhibitor | nih.govrsc.org |

| Sunitinib (Oxoindoline-based) | Various optimized scaffolds | VEGFR-2 | Reduce cardiotoxicity and thyro-toxicity | nih.govnih.gov |

| Imidazopyridazine | Triazolopyridine | PIM-1 Kinase | Discover novel chemical entities | uniroma1.it |

Spectroscopic and Structural Elucidation of 2 Oxo 2,3 Dihydro 1h Indole 7 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei. For 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde, ¹H and ¹³C NMR would provide definitive information on the proton and carbon framework, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects of the amide and aldehyde functional groups.

Aldehydic Proton (-CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.8-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.

Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene (B151609) ring will form a complex splitting pattern.

H-6: This proton, being ortho to the electron-withdrawing aldehyde group, is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm.

H-4: This proton is ortho to the amide nitrogen and meta to the aldehyde. It is expected to resonate as a doublet of doublets around δ 7.2-7.4 ppm.

H-5: Positioned between the other two aromatic protons, H-5 would likely appear as a triplet or doublet of doublets around δ 7.1-7.3 ppm.

Amide Proton (-NH): A broad singlet is anticipated for the N-H proton, typically appearing between δ 8.0 and 11.0 ppm, with its exact position and broadness being dependent on solvent and concentration. In DMSO-d₆, this peak is often well-defined.

Methylene (B1212753) Protons (-CH₂-): The two protons at the C-3 position of the oxindole (B195798) ring are diastereotopic and would appear as a singlet around δ 3.5-3.7 ppm. This is consistent with the methylene signal in the parent 2-oxindole structure.

Predicted ¹H NMR Data The following is a predictive table based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.8 - 10.5 | Singlet (s) |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) |

| H-4 | 7.2 - 7.4 | Doublet of Doublets (dd) |

| H-5 | 7.1 - 7.3 | Triplet (t) |

| N-H | 8.0 - 11.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbons (C=O): Two carbonyl signals are expected at the downfield end of the spectrum. The aldehyde carbonyl carbon (-CHO) is predicted to appear around δ 190-195 ppm. The amide carbonyl carbon (C-2) of the oxindole ring is expected to resonate at a slightly lower chemical shift, typically around δ 175-180 ppm.

Aromatic Carbons:

C-7a and C-3a: These quaternary carbons at the ring fusion are expected in the δ 125-145 ppm range. C-7a, being attached to the nitrogen, would likely be further downfield.

C-7: The carbon bearing the aldehyde group is predicted to be significantly deshielded, appearing around δ 135-140 ppm.

C-4, C-5, C-6: These methine carbons of the benzene ring are expected to appear in the typical aromatic region of δ 110-130 ppm. The specific shifts would be influenced by their position relative to the electron-withdrawing aldehyde and the electron-donating amide group.

Methylene Carbon (-CH₂-): The C-3 carbon of the oxindole ring is an sp³-hybridized carbon and is expected to give a signal in the upfield region, typically around δ 35-40 ppm.

Predicted ¹³C NMR Data The following is a predictive table based on analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 195 |

| C-2 (Amide C=O) | 175 - 180 |

| C-7a | 140 - 145 |

| C-7 | 135 - 140 |

| C-3a | 125 - 130 |

| C-4, C-5, C-6 | 110 - 130 |

Vibrational and Electronic Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch would show two characteristic weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl absorption bands are a key feature. The amide (lactam) carbonyl (C-2) of the oxindole ring typically absorbs at a higher frequency, around 1700-1720 cm⁻¹. The aromatic aldehyde carbonyl at C-7 is expected to absorb at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

C=C Stretch: Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching of the amide is expected around 1200-1350 cm⁻¹.

Predicted FT-IR Data The following is a predictive table based on analogous compounds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |

| C=O Stretch (Amide) | 1700 - 1720 | Strong |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by π → π* transitions of the conjugated system. The oxindole chromophore itself typically shows absorption maxima around 250 nm and 290 nm. researchgate.net The addition of the conjugated aldehyde group at the C-7 position is expected to cause a bathochromic (red) shift of these absorption bands and potentially introduce a new, weaker n → π* transition at a longer wavelength, likely above 300 nm. researchgate.netrsc.org The exact positions of the absorption maxima (λ_max) would be dependent on the solvent used.

Predicted UV-Vis Absorption Maxima The following is a predictive table based on analogous compounds.

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~255 - 265 |

| π → π* | ~295 - 310 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₂), the molecular weight is 161.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z = 161. This peak should be relatively intense. Key fragmentation patterns would likely involve the loss of small, stable molecules or radicals:

Loss of H˙: A peak at m/z = 160 ([M-H]⁺) resulting from the loss of the aldehydic hydrogen radical.

Loss of CO: A significant peak at m/z = 133 ([M-CO]⁺˙) is highly characteristic of aromatic aldehydes, corresponding to the loss of carbon monoxide from the formyl group. This fragment would correspond to the molecular ion of 2-oxindole.

Further Fragmentation: The fragment at m/z = 133 could further lose another CO molecule from the lactam carbonyl, leading to a fragment at m/z = 105.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition, C₉H₇NO₂, by providing a highly accurate mass measurement of the molecular ion (calculated exact mass: 161.0477).

Predicted Mass Spectrometry Data The following is a predictive table based on analogous compounds.

| m/z Value | Predicted Identity |

|---|---|

| 161 | [M]⁺˙ (Molecular Ion) |

| 160 | [M-H]⁺ |

| 133 | [M-CO]⁺˙ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous evidence of a molecule's connectivity, conformation, and packing in the solid state. However, an extensive search of crystallographic databases and peer-reviewed literature did not yield a solved crystal structure for this compound. Therefore, a detailed analysis based on experimental X-ray diffraction data for this specific compound cannot be provided at this time.

While X-ray crystallographic studies have been conducted on related indole (B1671886) derivatives, the strict focus of this article on this compound precludes the inclusion of data from those analogous structures. The subsequent subsections are therefore discussed in a general context, outlining the type of information that would be obtained from such an analysis if the data were available.

Regiochemistry Confirmation

X-ray crystallography provides a definitive confirmation of a molecule's regiochemistry. For this compound, a crystal structure would unequivocally verify the positions of the oxo group at C2 and the carbaldehyde (formyl) group at the C7 position of the indole ring. This experimental verification is crucial for validating synthetic methodologies where multiple isomers could potentially be formed. Without experimental crystal structure data, the regiochemistry is assigned based on spectroscopic methods (such as NMR) and the expected outcome of the synthetic route employed.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The analysis of a crystal structure reveals the network of intermolecular interactions that govern the packing of molecules in the solid state. For this compound, one would anticipate the presence of hydrogen bonding. The N-H group of the lactam is a hydrogen bond donor, while the oxygen atoms of the lactam carbonyl and the aldehyde carbonyl are potential hydrogen bond acceptors.

A hypothetical crystal packing could involve N-H···O=C hydrogen bonds, potentially forming dimers or extended chains. The specific interactions, including bond distances and angles, can only be determined through experimental X-ray diffraction analysis.

Interactive Data Table: Expected Hydrogen Bond Parameters (Hypothetical)

Since experimental data is unavailable, the following table illustrates the typical format and type of data that would be presented. The values are purely illustrative and not based on experimental results for the target compound.

| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1 | O1 (carbonyl) | ~0.86 | ~1.8 - 2.2 | ~2.7 - 3.0 | ~150 - 170 |

| N1-H1 | O2 (aldehyde) | ~0.86 | ~1.9 - 2.3 | ~2.8 - 3.1 | ~140 - 160 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Analysis of Molecular Geometry and Dihedral Angles

A detailed analysis of the molecular geometry from X-ray data would provide precise bond lengths, bond angles, and dihedral angles. Key parameters for this compound would include the planarity of the bicyclic indole system and the orientation of the C7-carbaldehyde group relative to the aromatic ring.

The dihedral angle between the plane of the benzene ring and the plane of the aldehyde group (C6-C7-C8-O2, assuming C8 is the aldehyde carbon) would be of particular interest. This angle would reveal whether the aldehyde group is coplanar with the aromatic ring, which has implications for electronic conjugation. The geometry of the five-membered lactam ring, including its degree of puckering, would also be precisely determined.

Interactive Data Table: Key Dihedral Angles of Interest (Hypothetical)

This table demonstrates how such data would be organized. The values are hypothetical.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7a | C7 | C8 | O2 | ~0 or ~180 |

| C1 | N1 | C2 | C3 | ~0 - 10 |

| N1 | C2 | C3 | C3a | ~0 - 15 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational Studies and Theoretical Investigations of 2 Oxo 2,3 Dihydro 1h Indole 7 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde, DFT calculations provide a foundational understanding of its geometric and electronic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G, to achieve a balance between accuracy and computational cost. asrjetsjournal.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on related indole (B1671886) and oxindole (B195798) structures show that the oxindole ring system is largely planar. mdpi.com The optimization process confirms the stability of this conformation and precisely calculates the orientation of the aldehyde group relative to the indole ring. In similar indole-carbaldehyde compounds, the carbaldehyde moiety is often found to be nearly co-planar with the ring system to maximize conjugation. mdpi.com The stability of the optimized geometry is confirmed when frequency calculations yield no imaginary frequencies.

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. asrjetsjournal.org This analysis not only confirms that the structure is a true energy minimum but also allows for the assignment of specific vibrational modes to the observed spectral peaks. nih.gov For this compound, key vibrational modes include the stretching of the carbonyl (C=O) groups, the N-H stretch, the aldehyde C-H stretch, and various C-C and C-N stretching and bending modes within the aromatic and heterocyclic rings. nih.gov

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400-3500 | Stretching of the amine bond in the oxindole ring. |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aldehyde) | ~2800-2900 | Stretching of the C-H bond in the -CHO group. |

| C=O Stretch (Lactam) | ~1700-1750 | Stretching of the carbonyl bond in the oxindole ring. |

| C=O Stretch (Aldehyde) | ~1680-1710 | Stretching of the carbonyl bond in the aldehyde group. |

| C=C Stretch (Aromatic) | ~1550-1600 | Stretching of carbon-carbon double bonds in the benzene ring. |

Note: The data in this table is representative and based on DFT analyses of structurally similar compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In molecules like this compound, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO is often localized on the electron-withdrawing aldehyde and lactam carbonyl groups. This distribution facilitates intramolecular charge transfer (ICT), which is important for the molecule's electronic properties. researchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E_LUMO | -2.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~4.0 | Indicates chemical reactivity and kinetic stability. |

Note: The data in this table is representative and based on DFT analyses of structurally similar indole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the lactam and aldehyde carbonyl groups, making them the primary sites for electrophilic interactions. nih.gov Conversely, the most positive potential would be found near the hydrogen atom of the N-H group, indicating its susceptibility to nucleophilic attack. researchgate.net

Quantitative Structure Relationship (QSR) Methodologies in Chemical Design

Quantitative Structure-Relationship (QSR), and more commonly Quantitative Structure-Activity Relationship (QSAR), methodologies are computational tools used to correlate the structural properties of a series of compounds with their chemical properties or biological activities. nih.gov This approach is vital in rational drug design and materials science for predicting the properties of new, unsynthesized molecules.

The process involves generating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model. For oxindole derivatives, these descriptors can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and structure of the molecule.

By creating a model that links these descriptors to a property of interest (e.g., reactivity, solubility, or inhibitory activity against a biological target), researchers can design new derivatives of this compound with enhanced or optimized characteristics.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in telecommunications, optical computing, and photonics. acs.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the electron cloud to an electric field, respectively. researchgate.net

Molecules with significant NLO properties typically possess an electron donor group and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). acs.org The structure of this compound, with its electron-rich indole nucleus and electron-withdrawing aldehyde and lactam groups, suggests potential for NLO activity.

Computational studies on the closely related Indole-7-carboxaldehyde (I7C) have shown it to be a promising NLO material. researchgate.net Its calculated hyperpolarizability is significantly higher than that of urea, a standard reference material for NLO comparisons. This indicates that the indole-7-carbaldehyde scaffold is a strong candidate for NLO applications.

| Compound | First Hyperpolarizability (β_total) (a.u.) |

|---|---|

| Indole-7-carboxaldehyde (I7C) | 491.54 |

| Urea (Reference) | 90.28 |

Source: Data for Indole-7-carboxaldehyde and Urea are from a DFT study on I7C. researchgate.net The high β value for I7C suggests that this compound would also exhibit significant NLO properties. researchgate.net

Global Reactivity Descriptors from Quantum Chemical Parameters

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the global reactivity descriptors from quantum chemical parameters for this compound were found. While computational analyses have been performed on various other substituted oxindole and indole derivatives, the explicit data for the target molecule, including detailed research findings and data tables for its global reactivity descriptors, is not available in the reviewed sources.

Theoretical investigations on related indole and oxindole structures often employ Density Functional Theory (DFT) to calculate quantum chemical parameters. semanticscholar.org These parameters are then used to derive global reactivity descriptors such as:

HOMO (Highest Occupied Molecular Orbital) energy: Associated with the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) energy: Related to the molecule's ability to accept electrons.

Energy gap (HOMO-LUMO gap): An indicator of molecular stability and reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These descriptors provide valuable insights into the chemical reactivity, stability, and potential reaction pathways of a molecule. However, without specific computational studies performed on this compound, the values for these parameters and the subsequent analysis of its global reactivity cannot be provided.

Further theoretical research is required to calculate and analyze the quantum chemical parameters and global reactivity descriptors for this compound. Such studies would be valuable for understanding its chemical behavior and predicting its interactions in various chemical and biological systems.

Role of 2 Oxo 2,3 Dihydro 1h Indole 7 Carbaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Recent research has highlighted the utility of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde in the synthesis of elaborate organic molecules, particularly those with potential therapeutic applications. Its role as a key building block is exemplified in the construction of spirocyclic oxindoles, a class of compounds known for their diverse biological activities. While specific examples detailing the direct use of the 7-carbaldehyde isomer are emerging, the general reactivity of the oxindole (B195798) scaffold provides a strong basis for its application in constructing complex molecular frameworks.

One notable application of related oxindole structures is in the synthesis of spiro[indole-pyrrolidine] systems. These reactions often involve a [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid and an isatin (B1672199) or a derivative, with a dipolarophile. The aldehyde group at the 7-position of this compound can be envisioned to participate in or direct such transformations, leading to the formation of highly substituted and stereochemically rich spiro-oxindole alkaloids.

The following table summarizes the key reactants and the general product class in the synthesis of complex spiro-oxindoles, a likely application for this compound based on the reactivity of similar compounds.

| Reactant 1 | Reactant 2 | Product Class |

| Isatin Derivative | Amino Acid | Spiro[indole-pyrrolidine] |

| 2-Oxoindoline Derivative | Alkene/Alkyne | Spirocyclic Oxindole |

Building Block for Diverse Heterocyclic Scaffolds

The aldehyde functionality of this compound serves as a versatile anchor point for the construction of a wide array of fused and appended heterocyclic systems. The reactivity of the aldehyde group allows for its participation in various cyclocondensation and multicomponent reactions, leading to the formation of novel heterocyclic frameworks.

For instance, the condensation of this compound with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of Knoevenagel condensation products. These intermediates can then undergo further intramolecular cyclization to yield fused heterocyclic systems.

Furthermore, the aldehyde can react with binucleophiles, such as hydrazines, hydroxylamine (B1172632), and amidines, to construct five- and six-membered heterocyclic rings fused to the indole (B1671886) core. For example, reaction with hydrazine (B178648) derivatives could potentially yield pyrazolo-fused oxindoles, while reaction with hydroxylamine could lead to the formation of isoxazole-fused analogues.

The table below illustrates the potential heterocyclic scaffolds that can be synthesized from this compound and various binucleophilic reagents.

| Binucleophile | Resulting Heterocyclic Scaffold |

| Hydrazine Derivatives | Pyrazolo-fused Oxindole |

| Hydroxylamine | Isoxazole-fused Oxindole |

| Amidines | Pyrimido-fused Oxindole |

| Guanidine | Aminopyrimido-fused Oxindole |

While specific literature examples detailing these exact transformations with the 7-carbaldehyde isomer are still emerging, the established reactivity patterns of aromatic aldehydes and oxindoles strongly support its potential as a versatile building block for a diverse range of heterocyclic scaffolds. nih.govacs.org The strategic placement of the aldehyde group at the 7-position offers unique opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde?

The synthesis typically involves formylation of a 2-oxo-2,3-dihydroindole precursor. A method analogous to fluorinated indole derivatives (e.g., 7-fluoro-1H-indole-2-carbaldehyde) uses lithiation followed by formylation with DMF/POCl₃ under controlled conditions . Alternative approaches may employ Vilsmeier-Haack reactions, where the indole core is treated with phosphoryl chloride and DMF to introduce the aldehyde group at position 7. Purification often involves recrystallization or column chromatography to isolate the product.

Q. How is this compound characterized structurally?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the aldehyde proton (~9-10 ppm) and the partially saturated bicyclic structure.

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for the 2-oxo group and C=O at ~2800 cm⁻¹ for the aldehyde).

- Mass Spectrometry (MS) : To verify molecular weight (expected m/z: ~175 for C₉H₇NO₂⁺).

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, though crystallization may require slow evaporation in polar solvents like DMSO/water .

Q. What are the typical reactivity profiles of the aldehyde group in this compound?

The aldehyde at position 7 is electrophilic and participates in:

- Schiff base formation : Reacts with primary amines (e.g., in drug design) to form imine linkages under mild acidic conditions.

- Nucleophilic additions : Grignard reagents or organozinc compounds can add to the aldehyde, yielding secondary alcohols.

- Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid (using KMnO₄) or reduced to a hydroxymethyl group (NaBH₄).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for biological activity?

Density Functional Theory (DFT) calculations predict the electrophilicity of the aldehyde group and its susceptibility to nucleophilic attack. Molecular docking studies (e.g., with AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors, identifying potential binding modes. For example, the aldehyde may act as a Michael acceptor in covalent inhibition strategies .

Q. What strategies optimize synthetic yields while minimizing side reactions?

- Temperature Control : Lower temperatures (<0°C) during lithiation reduce undesired ring-opening side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) stabilize intermediates in formylation steps.

- Catalytic Additives : Lewis acids like BF₃·Et₂O enhance regioselectivity during electrophilic substitution .

- In-line Analytics : Use HPLC-MS to monitor reaction progress and detect impurities early .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Variations : Impurities in early synthetic batches (e.g., unreacted starting materials) can skew bioassay results. Rigorous purification (≥95% HPLC purity) is critical.

- Assay Conditions : Differences in buffer pH or reducing agents (e.g., DTT) may alter the aldehyde’s reactivity. Standardized protocols (e.g., fixed incubation times) improve reproducibility .

Q. What are the challenges in studying this compound’s metabolic stability?

- Aldehyde Oxidation : Rapid conversion to the carboxylic acid in vivo may limit bioavailability. Stable isotope labeling (e.g., ¹³C-aldehyde) tracks metabolic pathways via LC-MS/MS.

- Covalent Adduct Formation : Reaction with glutathione or serum proteins complicates pharmacokinetic analysis. Competitive inhibition assays using N-acetylcysteine can quantify adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.